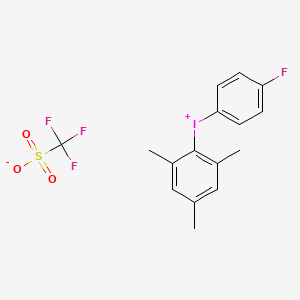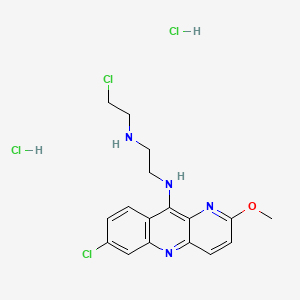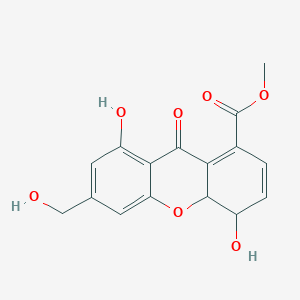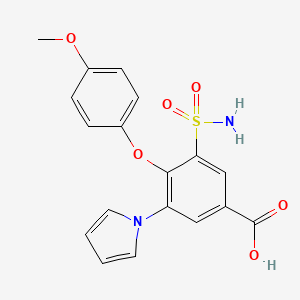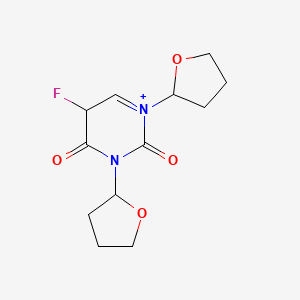
5-fluoro-1,3-bis(oxolan-2-yl)-5H-pyrimidin-1-ium-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FD 1: . It is classified as a triarylmethane dye and is known under various names, such as FD&C Blue No. 1 or Acid Blue 9 . The compound has the appearance of a blue powder and is soluble in water and glycerol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Brilliant Blue FCF is synthesized by the condensation of 2-formylbenzenesulfonic acid and the appropriate aniline, followed by oxidation . The reaction typically involves the use of strong acids and oxidizing agents under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Brilliant Blue FCF involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The product is then purified through crystallization or other separation techniques to obtain the final blue dye .
Analyse Chemischer Reaktionen
Types of Reactions: Brilliant Blue FCF undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dye’s color properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizers like potassium permanganate or hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated derivatives, while reduction can produce colorless or differently colored compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Brilliant Blue FCF is extensively used as a tracer dye in water studies due to its ability to retain color for long periods . It is also used in various chemical assays and analytical techniques.
Biology: In biological research, Brilliant Blue FCF is used as a staining agent to visualize cells and tissues under a microscope . It is also employed in electrophoresis to track the movement of proteins and nucleic acids.
Medicine: The compound is used in medical diagnostics, particularly in imaging techniques such as fluorescence microscopy . It is also used in the formulation of certain medications and dietary supplements.
Industry: Brilliant Blue FCF is widely used in the food and beverage industry to color products such as candies, beverages, and baked goods . It is also used in cosmetics and personal care products like shampoos and soaps.
Wirkmechanismus
Brilliant Blue FCF exerts its effects primarily through its ability to absorb and emit light at specific wavelengths. The compound’s molecular structure allows it to interact with light, producing a vivid blue color . In biological systems, it can bind to certain proteins and nucleic acids, making it useful for staining and visualization purposes .
Vergleich Mit ähnlichen Verbindungen
Indigo Carmine (FD&C Blue No. 2): Another blue dye used in food and medical applications.
Tartrazine (FD&C Yellow No. 5): A yellow dye often combined with Brilliant Blue FCF to produce green shades.
Erythrosine (FD&C Red No. 3): A red dye used in similar applications.
Uniqueness: Brilliant Blue FCF is unique due to its high stability, non-toxicity, and vivid blue color. Unlike some other dyes, it remains stable under a wide range of pH conditions and temperatures, making it suitable for various applications .
Eigenschaften
Molekularformel |
C12H16FN2O4+ |
|---|---|
Molekulargewicht |
271.26 g/mol |
IUPAC-Name |
5-fluoro-1,3-bis(oxolan-2-yl)-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C12H16FN2O4/c13-8-7-14(9-3-1-5-18-9)12(17)15(11(8)16)10-4-2-6-19-10/h7-10H,1-6H2/q+1 |
InChI-Schlüssel |
ZSGXQEWSRJSMPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)N2C(=O)C(C=[N+](C2=O)C3CCCO3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[2-(tert-butylcarbamoyl)phenyl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B15125873.png)
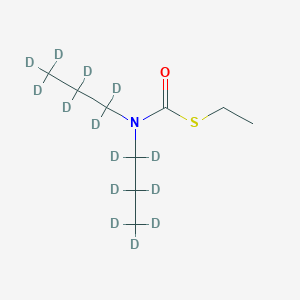
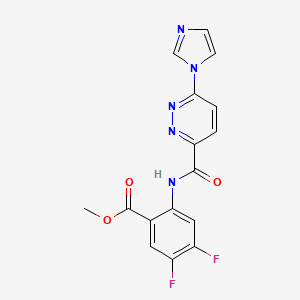
![2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B15125889.png)
![{4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetic acid](/img/structure/B15125896.png)
![trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone](/img/structure/B15125905.png)
![4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline](/img/structure/B15125927.png)
![(3aR)-3aalpha,4,4aalpha,5,6,8,9,9a,10,10aalpha-Decahydro-9abeta-acetoxymethyl-8beta-hydroxy-3,5-bis(methylene)-6beta,9beta-epoxyfuro[2,3-h][3]benzoxepin-2(3H)-one](/img/structure/B15125933.png)
